molecular formula C14H11N3O3S2 B579353 3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt CAS No. 16600-07-0

3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt

Katalognummer: B579353
CAS-Nummer: 16600-07-0
Molekulargewicht: 333.38
InChI-Schlüssel: AOGRDFOXKGKMGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its distinct characteristics.

Eigenschaften

CAS-Nummer

16600-07-0

Molekularformel

C14H11N3O3S2

Molekulargewicht

333.38

IUPAC-Name

4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C14H11N3O3S2/c1-17-12-4-2-3-5-13(12)21-14(17)16-15-10-6-8-11(9-7-10)22(18,19)20/h2-9H,1H3

InChI-Schlüssel

AOGRDFOXKGKMGW-UHFFFAOYSA-N

SMILES

C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt involves several steps. Typically, the process begins with the preparation of the benzothiazole ring, followed by the introduction of the methyl group at the 3-position. The azo group is then introduced through a diazotization reaction, and finally, the sulfonation of the phenyl ring is carried out to obtain the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonated phenyl ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Research studies explore its potential therapeutic applications, including its use as a diagnostic tool.

    Industry: It finds applications in the manufacturing of dyes and pigments due to its vibrant color properties

Wirkmechanismus

The mechanism of action of 3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt involves its interaction with specific molecular targets. The azo group can undergo reduction, leading to the formation of amines that interact with various biological pathways. The sulfonated phenyl ring enhances its solubility and allows it to interact with different cellular components, making it effective in various applications .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 3-Methyl-2-((p-sulfophenyl)azo)benzothiazoliumhydroxideinnersalt stands out due to its unique combination of the benzothiazole ring, azo group, and sulfonated phenyl ring. Similar compounds include:

  • 3-Methyl-2-((p-sulfophenyl)azo)benzothiazole
  • 3-Methyl-2-((p-sulfophenyl)azo)benzothiazolium chloride
  • 3-Methyl-2-((p-sulfophenyl)azo)benzothiazolium sulfate These compounds share similar structural features but differ in their specific functional groups and properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.